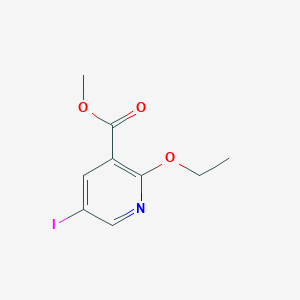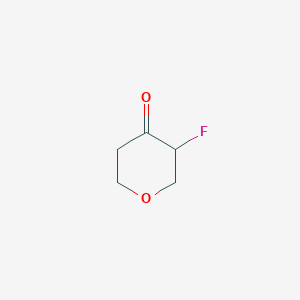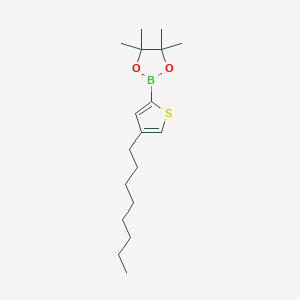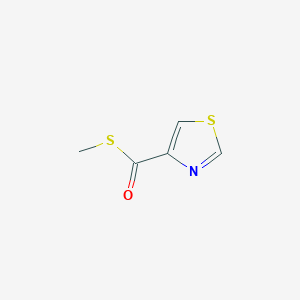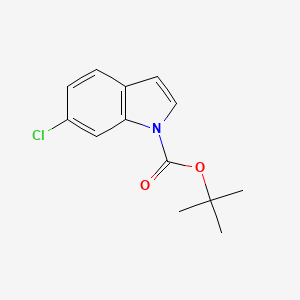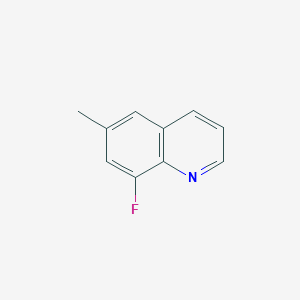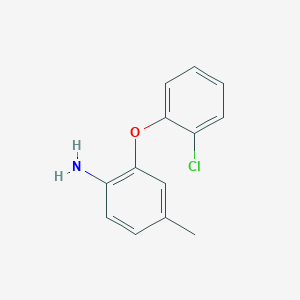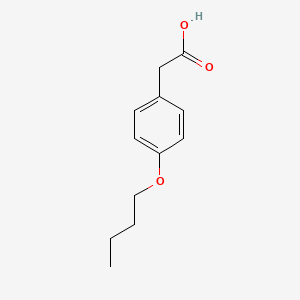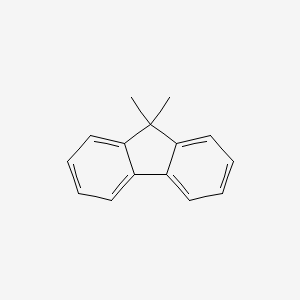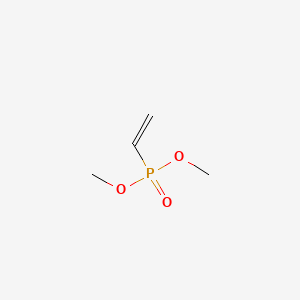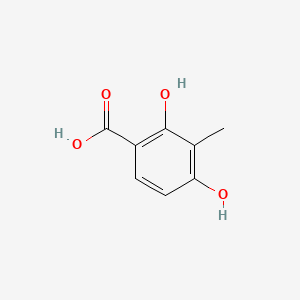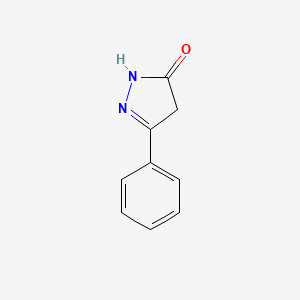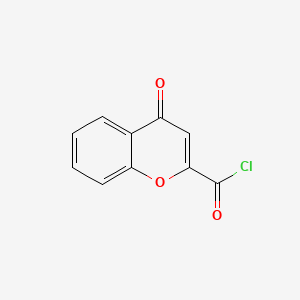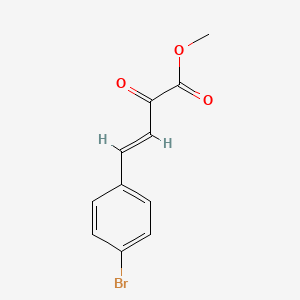
(E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate
Overview
Description
“(E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate” is a chemical compound with the CAS Number: 608128-34-3. It has a molecular weight of 269.09 and its linear formula is C11H9BrO3 . It is a solid substance .
Molecular Structure Analysis
The linear formula of “(E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate” is C11H9BrO3 . This indicates that the molecule is composed of 11 carbon atoms, 9 hydrogen atoms, 1 bromine atom, and 3 oxygen atoms.Physical And Chemical Properties Analysis
“(E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate” is a solid substance . The storage temperature should be at room temperature and the substance should be sealed in dry conditions .Scientific Research Applications
Synthesis and Antimicrobial Activity
A study by Gein et al. (2020) involved the synthesis of methyl 4-aryl-2-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylamino}-4-oxobut-2-enoates, closely related to the compound . These compounds exhibited antimicrobial activity, highlighting the potential of similar compounds in the development of antimicrobial agents (Gein et al., 2020).
Synthesis of Heterocyclic Compounds
El-Hashash et al. (2015) utilized 4-(4-bromophenyl)-4-oxobut-2-enoic acid, a compound closely related to (E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate, for the preparation of various heterocyclic compounds with expected antibacterial activities. This research underscores the usefulness of such compounds in synthesizing novel heterocyclic structures with potential biological applications (El-Hashash et al., 2015).
Inhibition of Kynurenine-3-Hydroxylase
Drysdale et al. (2000) described the synthesis of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters, which are potent inhibitors of the enzyme kynurenine-3-hydroxylase. These compounds, similar in structure to (E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate, show potential as neuroprotective agents (Drysdale et al., 2000).
Catalysis in Biodiesel Formation
A study by Zubair et al. (2019) focused on organotin (IV) complexes, one of which involved a compound structurally related to (E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate. These complexes were used as catalysts for biodiesel production, demonstrating the application of such compounds in renewable energy technologies (Zubair et al., 2019).
Safety And Hazards
properties
IUPAC Name |
methyl (E)-4-(4-bromophenyl)-2-oxobut-3-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c1-15-11(14)10(13)7-4-8-2-5-9(12)6-3-8/h2-7H,1H3/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKODHJXUIKZME-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C=CC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(=O)/C=C/C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate | |
CAS RN |
608128-34-3 | |
| Record name | Methyl (3E)-4-(4-bromophenyl)-2-oxobut-3-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


